molecular formula C16H15NO3 B1296779 Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- CAS No. 89709-20-6

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-

Cat. No.: B1296779
CAS No.: 89709-20-6
M. Wt: 269.29 g/mol
InChI Key: VCFKXWGKKDZMPO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- is a synthetic organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . This compound is characterized by a benzoic acid moiety linked to a 1-phenylethylamine group via a carboxamide bond. It is also known by its synonyms, (R)-(-)-N-(1-Phenylethyl)phthalamic acid and (R)-(-)-N-(α-Methylbenzyl)phthalamic acid, indicating its specific stereochemistry in the (R)-enantiomer form . Compounds with similar phthalamic acid structures have been used in studying reaction thermochemistry, as seen in related species like N-phenylphthalamic acid . As a derivative of benzoic acid, it shares a structural relationship with various dihydroxybenzoic acid isomers, which are phytochemicals researched for their potential to influence cellular signaling pathways, such as the Nrf2 system that regulates antioxidant enzymes, and the hydroxycarboxylic acid receptors that can affect lipid metabolism . This makes it a compound of interest in medicinal and synthetic chemistry research. It serves as a valuable intermediate or building block for the synthesis of more complex molecules and is useful for investigating structure-activity relationships. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-phenylethylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFKXWGKKDZMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341254
Record name Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89709-20-6
Record name Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with 1-Phenylethylamine

The primary method for synthesizing benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- involves the reaction of benzoic acid with 1-phenylethylamine. This reaction typically requires the following conditions:

  • Reagents : Benzoic acid, 1-phenylethylamine
  • Catalyst : Acid catalyst (e.g., sulfuric acid)
  • Temperature : Controlled heating (often around 100°C)
  • Duration : Several hours to ensure complete reaction

The reaction can be represented as follows:

$$
\text{Benzoic Acid} + \text{1-Phenylethylamine} \rightarrow \text{Benzoic Acid, 2-[[(1-phenylethyl)amino]carbonyl]-}
$$

Nucleophilic Substitution

Another method involves nucleophilic substitution where 1-phenylethylamine reacts with a suitable derivative of benzoic acid such as 2-chlorobenzoic acid.

  • Reagents : 1-phenylethylamine, 2-chlorobenzoic acid
  • Base : Sodium hydroxide or potassium carbonate
  • Temperature : Heating to promote substitution
  • Duration : Several hours

Industrial Production Methods

In industrial settings, continuous flow reactors are often utilized for scaling up the synthesis of benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-. This method provides better control over reaction conditions such as temperature and pressure, leading to improved yields and purity.

Method Reagents Conditions Yield (%)
Direct Reaction Benzoic Acid, Acid catalyst, heated ~70-85
Nucleophilic Substitution 1-Phenylethylamine, Base present, heated ~60-80
Continuous Flow Reactor Benzoic Acid derivatives Controlled temperature/pressure >90

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- can participate in various chemical reactions:

Oxidation

This compound can undergo oxidation reactions that may lead to the formation of corresponding carboxylic acids or ketones.

Reduction

Reduction reactions can convert it into amines or alcohols using agents like lithium aluminum hydride or sodium borohydride.

Substitution Reactions

Electrophilic aromatic substitution can occur at the benzoic acid moiety under specific conditions using reagents such as nitric acid or sulfuric acid.

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- has several significant applications:

  • Chemistry : Used as a chiral resolution reagent to separate racemic mixtures.

  • Biology : Studied for enzyme-substrate interactions and potential therapeutic properties.

  • Pharmaceuticals : Important intermediate in drug development requiring specific enantiomer forms.

  • Industry : Utilized in producing fine chemicals and organic compounds.

Chemical Reactions Analysis

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- is widely used in scientific research, particularly in:

    Chemistry: As a chiral resolution reagent, it is essential for separating racemic mixtures into enantiomers, which is crucial for the synthesis of optically active compounds.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

    Medicine: This compound is important in the development of pharmaceuticals, especially those requiring specific enantiomeric forms for efficacy.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- involves its ability to interact with chiral centers in molecules, facilitating the separation of enantiomers. It binds to specific molecular targets, such as enzymes or receptors, through hydrogen bonding and van der Waals interactions, leading to the desired chiral resolution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its 1-phenylethyl substituent, which distinguishes it from other benzoic acid derivatives. Below is a detailed comparison with key analogs:

Benzoic Acid, 2-[(Phenylamino)Carbonyl]- (CAS 4727-29-1)

  • Structure : Phenyl group instead of 1-phenylethyl.
  • Molecular Formula: C₁₄H₁₁NO₃.
  • Molecular Weight : 241.24 g/mol.
  • Key Properties :
    • Thermodynamic Entropy (S°solid,1 bar) = 322.9 J/mol·K; heat capacity (Cp,solid) ranges from 60–400 K .
    • Reactivity: Exhibits moderate stability in polar solvents like acetonitrile and tetrahydrofuran .
  • Applications : Intermediate in peptide synthesis and agrochemicals.

2-(Benzylcarbamoyl)Benzoic Acid (CAS 19357-07-4)

  • Structure: Benzyl group attached to the amino carbonyl moiety.
  • Molecular Formula: C₁₅H₁₃NO₃.
  • Molecular Weight : 255.27 g/mol.
  • Key Properties :
    • Higher lipophilicity compared to phenyl-substituted analogs due to the benzyl group .
    • Used in the synthesis of N-substituted phthalamic acids, which are precursors for bioactive molecules .

Benzoic Acid, 2-[[[4-[(3-Methyl-1-Oxobutyl)Amino]Phenyl]Amino]Carbonyl]-

  • Structure : Branched alkyl chain (3-methyl-1-oxobutyl) substituent.
  • Molecular Formula: C₁₅H₁₂ClNO₃.
  • Molecular Weight : 289.72 g/mol.
  • Key Properties: Enhanced solubility in organic solvents due to the hydrophobic alkyl chain . Potential use in drug design for improved membrane permeability .

Benzoic Acid, 2-[[(2-Furanylmethyl)Amino]Carbonyl]- (CAS 92059-44-4)

  • Structure : Heterocyclic furan substituent.
  • Molecular Formula: C₁₃H₁₁NO₄.
  • Molecular Weight : 245.23 g/mol.
  • Key Properties :
    • Polar furan group increases hydrogen-bonding capacity, affecting crystallinity .
    • Applications in coordination chemistry and catalysis .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- C₁₆H₁₅NO₃* 269.30* 1-Phenylethyl High lipophilicity; potential CNS activity
Benzoic acid, 2-[(phenylamino)carbonyl]- C₁₄H₁₁NO₃ 241.24 Phenyl Intermediate in organic synthesis
2-(Benzylcarbamoyl)benzoic acid C₁₅H₁₃NO₃ 255.27 Benzyl Precursor for phthalamic acids
Benzoic acid, 2-[[[4-[(3-methyl-1-oxobutyl)amino]phenyl]amino]carbonyl]- C₁₅H₁₂ClNO₃ 289.72 Alkyl chain Improved solubility in lipids
Benzoic acid, 2-[[(2-furanylmethyl)amino]carbonyl]- C₁₃H₁₁NO₄ 245.23 Heterocyclic (furan) Coordination chemistry applications

*Note: Data for the target compound (marked with *) are extrapolated based on structural analogs.

Research Findings and Implications

Evidence from skin absorption studies shows benzoic acid derivatives with hydrophobic substituents (e.g., alkyl chains) exhibit 200-fold higher permeability than hydrophilic analogs like hippuric acid .

Thermodynamic Stability :

  • Compounds with rigid substituents (e.g., phenyl) show higher melting points and entropy values compared to flexible alkyl derivatives .

Synthetic Utility :

  • Derivatives with heterocyclic groups (e.g., furan) are valuable in metal-organic frameworks (MOFs) and catalysis due to their electron-rich structures .

Biological Activity

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- (also known as (R)-1-phenylethylamine (R)-mandelic acid or PEM), is a compound with significant biological activity, particularly in the context of cancer treatment and chiral resolution. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- has a molecular formula of C16H17NO3 and a molecular weight of 271.30 g/mol. Its structure features a benzoic acid moiety linked to a carbonyl group and a phenylethylamine structure, which contributes to its unique pharmacological properties.

The primary mechanism through which benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- exerts its biological effects is through the inhibition of the eukaryotic translation initiation factor 4E (eIF4E). This factor plays a crucial role in the regulation of protein synthesis, particularly in cancer cells where its overexpression is associated with tumor growth and survival. By inhibiting eIF4E, this compound can potentially interfere with the translation of oncogenes and other proteins vital for cancer cell proliferation .

Anticancer Properties

Research indicates that benzoic acid derivatives can promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and regulating protein levels within cells. Specifically, studies have shown that compounds similar to benzoic acid, including those derived from Bjerkandera adusta, can activate cathepsins B and L, which are involved in protein degradation .

Inhibition of eIF4E by benzoic acid derivatives has been linked to reduced translation of proteins that promote tumorigenesis, suggesting a potential therapeutic application in oncology .

Chiral Resolution

Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- serves as an effective chiral resolution reagent. It can form diastereomeric salts with racemic mixtures, facilitating the separation of enantiomers through techniques such as crystallization or chromatography. This property is particularly valuable in pharmaceutical applications where enantiomer purity is critical for drug efficacy .

Comparative Analysis

To better understand the biological activity of benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-, it is useful to compare it with other similar compounds based on their structural and functional characteristics.

Compound NameMolecular FormulaSimilarity Index
3-((((Benzyloxy)carbonyl)amino)methyl)benzoic acidC16H15NO41.00
Methyl 4-((((benzyloxy)carbonyl)amino)methyl)benzoateC16H17NO40.98
Benzyl 4-formylbenzylcarbamateC17H18N2O30.98
Benzyl 4-carbamoylbenzylcarbamateC17H18N2O30.94
3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acidC13H17NO40.92

The unique combination of functional groups in benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- gives it distinct pharmacological properties that differentiate it from other compounds .

Case Studies

Several case studies have highlighted the potential applications of benzoic acid derivatives in various therapeutic contexts:

  • Cancer Treatment : A study demonstrated that compounds derived from benzoic acid can inhibit eIF4E activity, leading to decreased proliferation of cancer cells in vitro. The findings suggest that targeting eIF4E could be a viable strategy for cancer therapy .
  • Chiral Resolution : In pharmaceutical research, benzoic acid derivatives have been employed to resolve chiral compounds effectively. This application is crucial for developing drugs with specific enantiomeric profiles that enhance therapeutic outcomes .
  • Protein Degradation Pathways : Research involving Bjerkandera adusta indicated that benzoic acid derivatives could activate key protein degradation pathways, suggesting their potential use as anti-aging agents or modulators of proteostasis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-?

  • Methodological Answer : The compound can be synthesized via a two-step approach:

Formation of the amide bond : React 2-carboxybenzoic acid derivatives (e.g., acid chloride or activated ester) with 1-phenylethylamine under anhydrous conditions. Catalytic bases like DMAP or pyridine enhance reactivity .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

  • Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the amide bond (δ ~8.5 ppm for NH in DMSO-d₆) and aromatic protons (δ 7.2–8.1 ppm). Compare with reference spectra of structurally similar benzoic acid derivatives .
  • IR : Detect the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C), but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Precipitates in hexane .
  • Stability : Store at 4°C in airtight containers under inert gas (N₂/Ar). Degrades via hydrolysis in acidic/basic conditions; monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Experimental Design : Perform differential scanning calorimetry (DSC) at controlled heating rates (2–10°C/min) to identify polymorphic forms. Compare results with literature values (e.g., 244–245°C for similar amides) .
  • Data Analysis : If discrepancies persist, assess purity via elemental analysis (C, H, N) or HPLC (>98% purity threshold). Impurities like unreacted 1-phenylethylamine lower observed melting points .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Optimization :

Activation of Carboxylic Acid : Use SOCl₂ to generate the acid chloride, achieving >90% conversion .

Amide Coupling : Employ coupling agents (EDC/HOBt) in DMF to minimize side reactions.

  • Scale-Up Considerations : Maintain low temperatures (0–5°C) during exothermic steps. Pilot-scale trials with inline IR monitoring improve reproducibility .

Q. How can computational modeling aid in predicting the compound’s reactivity or biological activity?

  • Methodological Answer :

  • DFT Calculations : Simulate the electron density of the amide group to predict nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G* basis sets is recommended .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic binding pockets), leveraging the 1-phenylethyl group’s steric bulk .

Contradiction Analysis

  • Issue : Conflicting solubility data in water (e.g., <0.1 mg/mL vs. 0.5 mg/mL).
  • Resolution : Test solubility under controlled pH (pH 2–7) using UV-Vis spectroscopy (λmax ~270 nm). Variability may arise from residual solvent traces or polymorphic forms .

Regulatory and Safety Considerations

  • Handling : Use PPE (nitrile gloves, lab coat) and fume hoods. The compound is not classified as hazardous, but avoid inhalation of fine powders .
  • Regulatory Compliance : Document synthesis steps and purity data for EMA/FDA submissions, referencing ICH Q3A guidelines .

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